N(4)-Methoxy-5-methylcytosine
Description
N(4)-Methoxy-5-methylcytosine is a cytosine derivative featuring a methoxy group at the N4 position and a methyl group at the C5 position of the pyrimidine ring. The N4-methoxy substitution introduces steric and electronic changes that may influence base pairing, enzymatic recognition, or stability compared to canonical or methylated cytosine analogs.
Properties
CAS No. |
66735-56-6 |
|---|---|
Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
6-(methoxyamino)-5-methyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C6H9N3O2/c1-4-3-7-6(10)8-5(4)9-11-2/h3H,1-2H3,(H2,7,8,9,10) |
InChI Key |
DSZCTEKQKSQZDR-UHFFFAOYSA-N |
SMILES |
CC1=C(NC(=O)N=C1)NOC |
Canonical SMILES |
CC1=C(NC(=O)N=C1)NOC |
Other CAS No. |
66735-56-6 |
Synonyms |
MOMC N(4)-methoxy-5-methylcytosine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, functional, and research-based differences between N(4)-Methoxy-5-methylcytosine and related cytosine derivatives:
Structural and Functional Insights:
- N4-Methoxy vs.
- Reactivity with Bisulfite : Unlike 5mC, which is resistant to bisulfite conversion, the N4-methoxy group may alter reactivity, though this remains untested. If unreactive, it could mimic 5mC in bisulfite-based epigenetic assays .
- Enzymatic Processing : Unlike 5mC, this compound is unlikely to be a substrate for Tet dioxygenases due to its N4 modification, precluding oxidation to 5hmC/5caC and participation in active demethylation .
Research Implications:
- Synthetic Accessibility : The absence of commercial listings (cf. N-Methylcytosine and deuterated analogs in ) suggests this compound may require custom synthesis, limiting its study .
- Epigenetic Tool Development: If stable and non-toxic, it could serve as a methylation mimic to probe protein-DNA interactions or bisulfite sequencing artifacts .
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